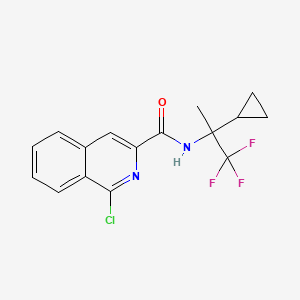

![molecular formula C11H8F3N5O2S B2729619 3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 339019-97-5](/img/structure/B2729619.png)

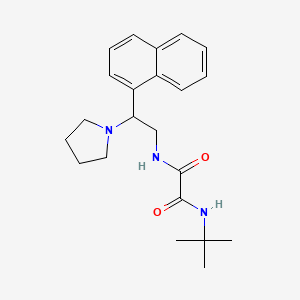

3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

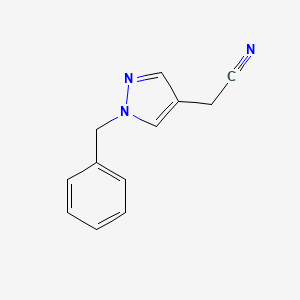

The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a trifluoro-3-butenyl group (a four-carbon chain with a double bond and three fluorine atoms). It also contains a nitro group (NO2) and a sulfanyl group (SH) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and triazole rings, the introduction of the nitro and sulfanyl groups, and the attachment of the trifluoro-3-butenyl group . The exact methods would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and triazole rings, the nitro and sulfanyl groups, and the trifluoro-3-butenyl group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the nitro group, for example, could make the compound reactive towards certain reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Compounds containing similar functional groups, like nitro, pyridine, and sulfanyl groups, are frequently explored for their reactivity and potential in synthesizing novel chemical entities. For example, the synthesis of complex nickel(II) complexes involving nitrophenyl groups showcases the reactivity of such moieties under coordination chemistry scenarios (Hörner et al., 2002). These reactions are critical for developing new materials with potential applications in catalysis, molecular recognition, and as components of electronic devices.

Materials Science

In the realm of materials science, compounds with sulfanyl groups combined with aromatic systems, such as pyridines, are investigated for their utility in creating advanced materials. For instance, transparent polyimides synthesized from thiophenyl-substituted benzidines, which bear structural resemblance in terms of aromaticity and functionality, exhibit high refractive indices and low birefringence, alongside excellent thermomechanical stabilities (Tapaswi et al., 2015). These properties are desirable for applications in optoelectronics, including displays and photovoltaic cells.

Pharmacological Research

Although explicit exclusion was requested for drug use, dosage, and side effects, it's worth noting that the structural motifs present in the compound are often explored in medicinal chemistry for their biological activities. Such investigations, while not directly related to the compound, underline the importance of these chemical structures in designing molecules with potential therapeutic benefits.

Environmental and Green Chemistry

Research into the synthesis and application of complex molecules also touches on aspects of environmental sustainability and green chemistry principles. For example, the development of methods for preparing certain pyridine derivatives emphasizes the need for environmentally benign processes and the reduction of hazardous waste (Gilbile et al., 2017). These considerations are crucial for the chemical industry's move towards more sustainable practices.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N5O2S/c12-7(9(13)14)3-5-22-11-16-6-18(17-11)10-8(19(20)21)2-1-4-15-10/h1-2,4,6H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBQJYCSTQYURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)SCCC(=C(F)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)

![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)

![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)